molecular formula C15H18N2O3 B1289660 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid CAS No. 924869-04-5

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid

Cat. No.: B1289660
CAS No.: 924869-04-5
M. Wt: 274.31 g/mol
InChI Key: SRSIEKAIKHYKQS-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid is a chemical compound with the molecular formula C15H18N2O3. It is known for its unique structure, which includes a benzoxazole ring fused to a piperidine ring, connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually formed by the hydrogenation of pyridine derivatives.

    Coupling of Benzoxazole and Piperidine Rings: The benzoxazole and piperidine rings are coupled using a suitable linker, such as a propanoic acid derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The propanoic acid moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzoxazol-2-yl)-1-(2-carboxyethyl)piperidine
  • 2-[1-(2-Carboxyethyl)piperidin-4-yl]-1,3-benzoxazole

Uniqueness

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid is unique due to its specific combination of a benzoxazole ring, piperidine ring, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(19)7-10-17-8-5-11(6-9-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSIEKAIKHYKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253913
Record name 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-04-5
Record name 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Benzoxazolyl)-1-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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